![molecular formula C26H32O13 B12407983 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol](/img/structure/B12407983.png)
10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol: is a natural small molecule compound, specifically a diterpene glycoside. . This compound is often studied for its bioactivity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol involves several steps, typically starting with the extraction of catalpol from natural sources such as plants. The compound is then modified through a series of chemical reactions to introduce the 3,4-dimethoxycinnamoyl group. The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound is less common due to its complexity and the need for specialized equipment and conditions. advancements in synthetic chemistry and biotechnology may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions: 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol is used as a model compound to study reaction mechanisms and the effects of different functional groups on chemical reactivity .
Biology: In biology, this compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is often used in cell culture studies to investigate its effects on cellular processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, such as in the treatment of inflammatory diseases, infections, and oxidative stress-related conditions .
Industry: In industry, this compound may be used in the development of new pharmaceuticals, cosmetics, and other products that benefit from its bioactive properties .
Mechanism of Action
The mechanism of action of 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol involves its interaction with various molecular targets and pathways. It may exert its effects by modulating enzyme activity, influencing gene expression, and interacting with cellular receptors. The specific pathways involved depend on the biological context and the specific effects being studied .
Comparison with Similar Compounds
Catalpol: The parent compound from which 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol is derived.
3,4-Dimethoxycinnamic Acid: A related compound that shares the cinnamoyl group.
Other Diterpene Glycosides: Compounds with similar structures and potential bioactivities.
Uniqueness: this compound is unique due to its specific combination of the catalpol and 3,4-dimethoxycinnamoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C26H32O13 |
|---|---|
Molecular Weight |
552.5 g/mol |
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-5-hydroxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C26H32O13/c1-33-14-5-3-12(9-15(14)34-2)4-6-17(28)36-11-26-18-13(19(29)23(26)39-26)7-8-35-24(18)38-25-22(32)21(31)20(30)16(10-27)37-25/h3-9,13,16,18-25,27,29-32H,10-11H2,1-2H3/b6-4+/t13-,16-,18-,19+,20-,21+,22-,23+,24+,25+,26-/m1/s1 |
InChI Key |
QHXDBFPOFIGMFJ-XKJNZRDESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OC[C@@]23[C@@H]4[C@@H](C=CO[C@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)[C@@H]([C@@H]2O3)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


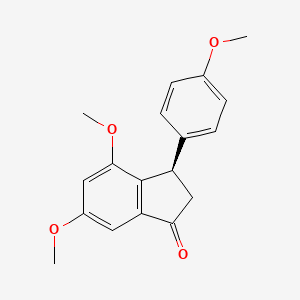
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407905.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12407914.png)
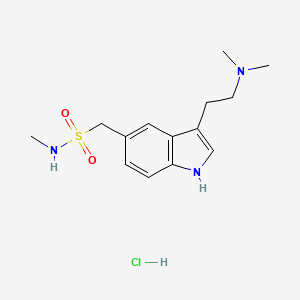
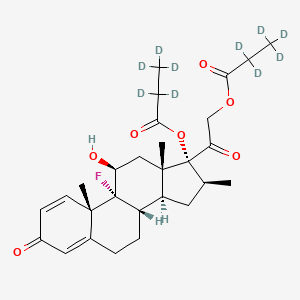

![4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)
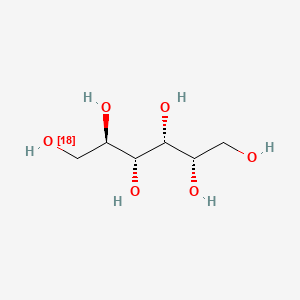

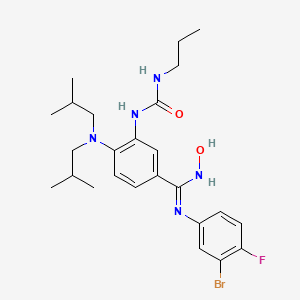
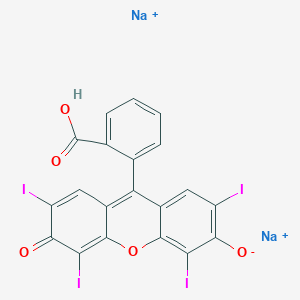
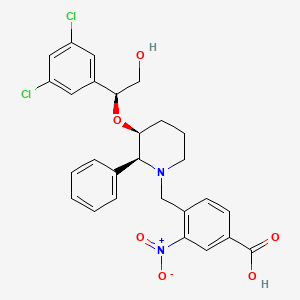
![cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]](/img/structure/B12407982.png)
